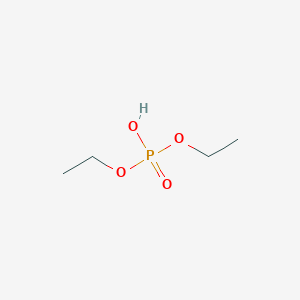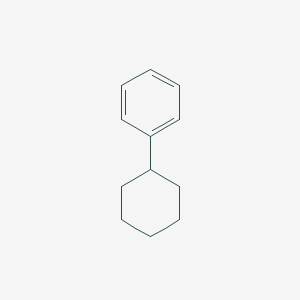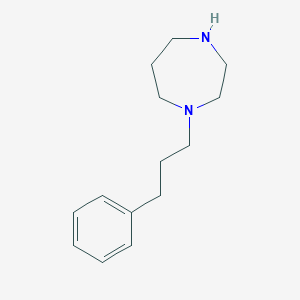
1-(3-Phenylpropyl)-1,4-diazepane
概要
説明
Synthesis Analysis
The synthesis of 1,4-diazepane derivatives, including 1-(3-Phenylpropyl)-1,4-diazepane, can be achieved through various methods. A notable approach involves a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes, which allows for the direct stereoselective synthesis of 1,4-diazepane derivatives in a solvent- and catalyst-free procedure (Sotoca et al., 2009). Another method includes the condensation of 5-phenylcyclohexane-1,3-dione, o-phenylenediamine, and benzaldehydes to synthesize 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, which are characterized by various spectroscopic techniques (Wang et al., 2014).
Molecular Structure Analysis
The molecular structure of 1,4-diazepane derivatives has been extensively studied using techniques such as X-ray single-crystal diffraction. This allows for the determination of the crystal structure and provides insights into the conformational preferences of these compounds. For example, the structural analysis of 3-phenyl-11-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one revealed its detailed conformation (Wang et al., 2014).
科学的研究の応用
Biomimetic Extradiol Cleavage of Catechols : Iron(III) complexes of 1,4-bis(2-pyridylmethyl)-1,4-diazepane, a structurally related compound, serve as functional models for extradiol cleaving catechol dioxygenase enzymes. This application is significant in understanding enzyme mimicry in biological systems (Mayilmurugan, Stoeckli-Evans, & Palaniandavar, 2008).
Structural Insights in Medicinal Chemistry : The synthesis of 3-phenyl substituted dibenzo-1,4-diazepin-1-one derivatives, which are structurally similar to 1-(3-Phenylpropyl)-1,4-diazepane, provides insights into the structure and function of these compounds in medicinal chemistry (Wang et al., 2014).
LFA-1 Antagonism : 1,4-diazepane-2-ones are identified as novel inhibitors of LFA-1, an integrin involved in immune responses. Certain compounds, like 18d and 18e, demonstrate high-affinity antagonistic effects, indicating potential therapeutic applications (Wattanasin et al., 2003).
Rho-Kinase Inhibition : The synthesis of (S)-tert-butyl 3-methyl-1,4-diazepane-1-carboxylate, a key intermediate in the Rho-kinase inhibitor K-115, suggests its relevance in pharmaceutical production processes (Gomi et al., 2012).
Medicinal Platform Development : Syntheses of 1,4-diazacycles like piperazines and diazepanes, which include this compound derivatives, are relevant to key medicinal platforms. These syntheses involve diol-diamine coupling (Nalikezhathu et al., 2023).
T-type Calcium Channel Blockade : Certain 1,4-diazepane derivatives, like compound 4s, exhibit potential as T-type calcium channel blockers. This is significant in therapeutic applications, especially in targeting ion channels with high selectivity (Gu et al., 2010).
Safety and Hazards
The safety and hazards associated with “1-(3-Phenylpropyl)-1,4-diazepane” would depend on its specific properties. It’s important to handle all chemicals with appropriate safety precautions. For example, similar compounds like 3-phenylpropyl isocyanate can cause skin and eye irritation and may cause respiratory irritation^ .
将来の方向性
作用機序
Target of Action
The primary target of 1-(3-Phenylpropyl)-1,4-diazepane is the Sigma-1 receptor . Sigma-1 receptors are molecular chaperones located at mitochondria-associated ER membrane . Their activation has shown neuroprotective and neurorestorative effects in various diseases .
Mode of Action
This compound acts as an indirect sympathomimetic . It induces the release of norepinephrine, thereby activating adrenergic receptors . This interaction with its targets leads to changes in the cellular environment, influencing various physiological processes.
Biochemical Pathways
The compound affects the biochemical pathway extending from L-phenylalanine . This pathway comprises the phenylalanine ammonia lyase (PAL), enoate reductase (ER), aryl carboxylic acid reductase (CAR), and phosphopantetheinyl transferase (PPTase) . These enzymes play crucial roles in modulating various pathophysiological features of diseases like alpha-synuclein aggregates, neuroinflammation, excitotoxicity, and oxidative stress .
Pharmacokinetics
Similar compounds have been shown to undergo rapid hydrolysis in the liver . The elimination from the body is characterized by a relatively rapid initial phase with a half-life of about 7 hours and a late phase with a half-life of about 120 hours . These properties can impact the bioavailability of the compound.
Result of Action
The activation of Sigma-1 receptors by this compound can lead to neuroprotective and neurorestorative effects . This can potentially modulate various pathophysiological features of diseases like alpha-synuclein aggregates, neuroinflammation, excitotoxicity, and oxidative stress .
特性
IUPAC Name |
1-(3-phenylpropyl)-1,4-diazepane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-6-14(7-3-1)8-4-11-16-12-5-9-15-10-13-16/h1-3,6-7,15H,4-5,8-13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUITYRPYRQXLRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



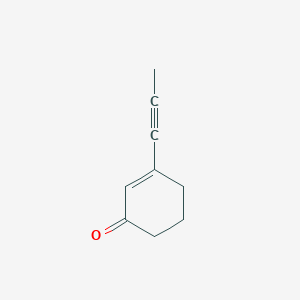




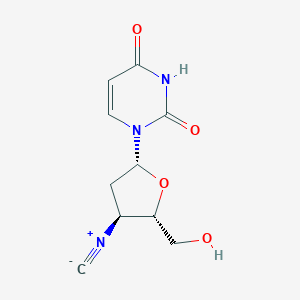
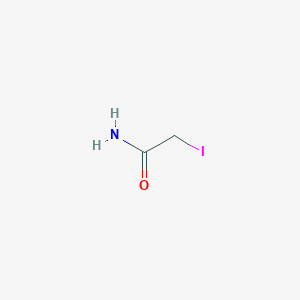


![(2S)-2-[5-Chloro-2-[(4-methoxyphenyl)methylamino]phenyl]-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol](/img/structure/B48624.png)

